2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione
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Overview
Description
2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a compound that belongs to the class of naphthopyrans These compounds are known for their unique structural features and diverse biological activities Naphthopyrans are characterized by a fused ring system that includes a naphthalene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several methods. One common approach involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α, β-enones . Another method is based on the 1,2-addition of hydroxynaphthazarins to α, β-enals . The reaction typically involves the use of ethanol as a solvent and a mixture of methylamine hydrochloride and p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant, antitumor, and antimicrobial activities.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione is primarily attributed to its ability to interact with various molecular targets and pathways. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . Its antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways . The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- 6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione
- 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Uniqueness
2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific structural features and the presence of a methyl group at the 2-position. This structural modification can influence its reactivity and biological activities, making it distinct from other naphthopyran derivatives .
Properties
CAS No. |
63755-80-6 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C14H10O3/c1-8-6-7-11-12(15)9-4-2-3-5-10(9)13(16)14(11)17-8/h2-8H,1H3 |
InChI Key |
WSOGKRZYPNHQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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